
6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a chemical compound that belongs to the class of organic compounds known as quinolones and derivatives. These are compounds containing a quinolone moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring to form 2-quinolinone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, with a fluorine atom at the 6-position, a (4-fluorophenyl)sulfonyl group at the 3-position, and a propyl group at the 1-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Detection
A novel two-photon fluorescent probe, designed for the detection of 1,4-dithiothreitol (DTT), employs a structure that includes a fluorophenyl sulfonyl unit. This probe, by leveraging the sulfoxide group reduction to emit strong fluorescence, highlights the compound's potential in biological imaging and detection applications. The probe's quick response and high selectivity make it suitable for one- and two-photon imaging in HepG2 cells, showcasing its low cytotoxicity and applicability in biological contexts (Sun et al., 2018).
Synthesis of Heterocyclic Compounds
Research into the synthesis of ring-fluorinated isoquinolines and quinolines has shown the effectiveness of intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high-yield production of fluorinated derivatives. This process underscores the utility of such compounds in synthesizing diverse heterocyclic structures, pivotal in drug development and synthetic chemistry (Ichikawa et al., 2006).
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and evaluated for their antimicrobial activity. The compounds showed significant activity against various bacterial and fungal strains, highlighting the potential of fluoroquinolone derivatives in developing new antimicrobial agents. Molecular docking studies further support their binding affinities and interactions with bacterial enzymes, suggesting a promising approach for designing effective antimicrobial drugs (Janakiramudu et al., 2017).
Fuel Cell Applications
A study on sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups synthesized using bis(4-fluorophenyl)sulfone demonstrates the relevance of fluorinated compounds in enhancing the properties of materials for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, indicating their potential in improving the performance and durability of fuel cell membranes (Bae et al., 2009).
Photostability and Photochemical Behavior
The photochemistry of fluoroquinolones, such as ciprofloxacin, in aqueous solutions reveals insights into their photostability and reaction pathways upon irradiation. These studies help understand the stability and safety of fluoroquinolone-based drugs under different environmental conditions, contributing to the development of safer pharmaceuticals (Mella et al., 2001).
Mecanismo De Acción
Safety and Hazards
Like all chemicals, this compound should be handled with care. The safety data sheet (SDS) for a similar compound, 4-Fluorophenol, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and it may be harmful to aquatic life with long-lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSKNZUTTHGGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
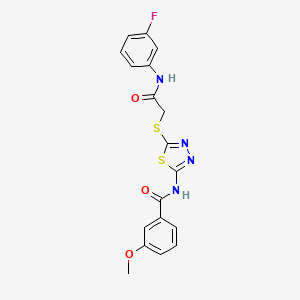
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)
![N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2684449.png)
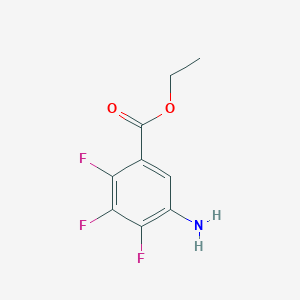
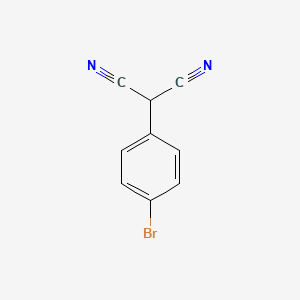
![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)
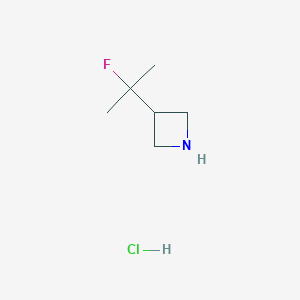

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

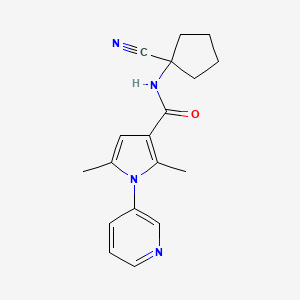
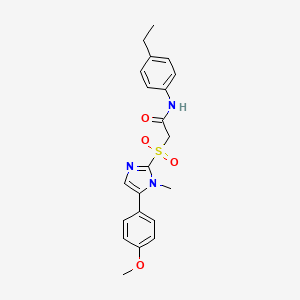
![4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2684468.png)
